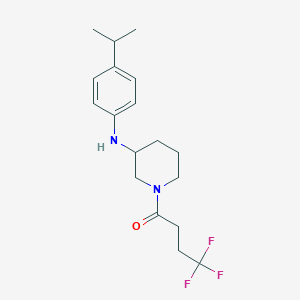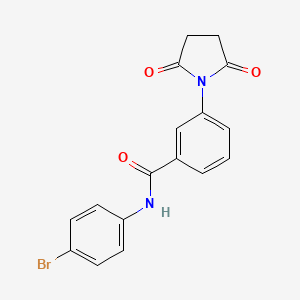
3-benzyl-5-(5-bromo-2-methoxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-benzyl-5-(5-bromo-2-methoxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as BBMT and has been synthesized using different methods.
作用機序
The mechanism of action of BBMT in cancer cells involves the inhibition of the activity of topoisomerase IIα. Topoisomerase IIα is an enzyme that is involved in the regulation of DNA topology. Inhibition of this enzyme leads to the accumulation of DNA damage, which triggers apoptosis in cancer cells.
In Alzheimer's disease, the mechanism of action of BBMT involves the inhibition of acetylcholinesterase. Acetylcholinesterase is an enzyme that breaks down acetylcholine, which is a neurotransmitter involved in cognitive function. Inhibition of this enzyme leads to an increase in acetylcholine levels, which improves cognitive function.
Biochemical and Physiological Effects:
BBMT has shown significant biochemical and physiological effects in various studies. In cancer cells, BBMT induces apoptosis by inhibiting the activity of topoisomerase IIα. In Alzheimer's disease, BBMT improves cognitive function by inhibiting the activity of acetylcholinesterase. BBMT has also shown good electron transport properties, making it a promising candidate for use in organic electronic devices.
実験室実験の利点と制限
BBMT has several advantages and limitations for lab experiments. The advantages include its potential applications in various fields, including medicinal chemistry, material science, and catalysis. BBMT has also shown promising results as an anticancer agent and in the treatment of Alzheimer's disease. The limitations include the need for further studies to fully understand the mechanism of action of BBMT and its potential side effects.
将来の方向性
There are several future directions for the research on BBMT. One future direction is the development of BBMT as an anticancer agent. Further studies are needed to fully understand the mechanism of action of BBMT and its potential side effects. Another future direction is the development of BBMT as a treatment for Alzheimer's disease. Further studies are needed to fully understand the mechanism of action of BBMT and its potential side effects. Additionally, further studies are needed to explore the potential applications of BBMT in material science and catalysis.
合成法
The synthesis of BBMT has been reported in the literature using different methods. The most common method involves the reaction of 5-bromo-2-methoxybenzaldehyde with thiosemicarbazide in the presence of acetic acid to form 5-(5-bromo-2-methoxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one. This intermediate is then reacted with benzyl bromide in the presence of potassium carbonate to form BBMT.
科学的研究の応用
BBMT has been studied for its potential applications in various fields, including medicinal chemistry, material science, and catalysis. In medicinal chemistry, BBMT has shown promising results as an anticancer agent. Studies have shown that BBMT induces apoptosis in cancer cells by inhibiting the activity of topoisomerase IIα. BBMT has also been studied for its potential applications in the treatment of Alzheimer's disease. Studies have shown that BBMT inhibits the activity of acetylcholinesterase, which is a key enzyme involved in the pathogenesis of Alzheimer's disease.
In material science, BBMT has been studied for its potential applications in the development of organic semiconductors. BBMT has shown good electron transport properties, making it a promising candidate for use in organic electronic devices.
In catalysis, BBMT has been studied for its potential applications in the synthesis of heterocyclic compounds. Studies have shown that BBMT can act as an efficient catalyst in the synthesis of various heterocyclic compounds.
特性
IUPAC Name |
(5E)-3-benzyl-5-[(5-bromo-2-methoxyphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14BrNO2S2/c1-22-15-8-7-14(19)9-13(15)10-16-17(21)20(18(23)24-16)11-12-5-3-2-4-6-12/h2-10H,11H2,1H3/b16-10+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKQGMVCONVFGQT-MHWRWJLKSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Br)C=C2C(=O)N(C(=S)S2)CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)Br)/C=C/2\C(=O)N(C(=S)S2)CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14BrNO2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(5E)-3-benzyl-5-[(5-bromo-2-methoxyphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-[({4-hydroxy-2-[(1-methylethylidene)hydrazono]-2,5-dihydro-1,3-thiazol-5-yl}acetyl)amino]benzoic acid](/img/structure/B5971124.png)
![[1''-(3-methoxyphenyl)-1,3':1',4''-terpiperidin-4-yl]methanol](/img/structure/B5971125.png)
![2-chloro-N-[1-(3,4-dimethylphenyl)-4,5,6,7-tetrahydro-1H-indazol-4-yl]benzamide](/img/structure/B5971128.png)
![2-bromo-N-[5-(3-ethoxy-4-hydroxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]benzamide](/img/structure/B5971129.png)

![methyl 3-({[5-(4-methylphenyl)-2H-tetrazol-2-yl]acetyl}amino)-2-thiophenecarboxylate](/img/structure/B5971142.png)
![1-[4-(4-{[2-(3-butoxyphenyl)-4-quinolinyl]carbonyl}-1-piperazinyl)phenyl]ethanone](/img/structure/B5971164.png)

![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-[(2-methoxyphenoxy)acetyl]-3-piperidinamine](/img/structure/B5971176.png)

![2-[(4-fluorophenyl)amino]-5-(2-methoxybenzylidene)-1,3-thiazol-4(5H)-one](/img/structure/B5971189.png)
![4-bromo-N-[4-(difluoromethoxy)-3-methoxyphenyl]-5-nitro-1H-pyrazole-3-carboxamide](/img/structure/B5971197.png)
![2,6-dimethyl-1-{[(1-phenyl-1H-tetrazol-5-yl)thio]acetyl}piperidine](/img/structure/B5971203.png)
![4-bromo-1-ethyl-N-[3-(trifluoromethyl)phenyl]-1H-pyrazole-5-carboxamide](/img/structure/B5971209.png)